N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine: Similar structure but with dimethylamine instead of acetamide.
N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide: Lacks the cyclohexylphenoxy group.
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide is unique due to the presence of the cyclohexylphenoxy group, which can enhance its binding affinity and specificity for certain molecular targets
Properties
Molecular Formula |
C27H27N3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide |
InChI |
InChI=1S/C27H27N3O2/c31-26(18-32-23-16-12-20(13-17-23)19-6-2-1-3-7-19)28-22-14-10-21(11-15-22)27-29-24-8-4-5-9-25(24)30-27/h4-5,8-17,19H,1-3,6-7,18H2,(H,28,31)(H,29,30) |
InChI Key |
MFUGQVAFBLZGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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